3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate
Description
The compound 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a benzoxazole derivative featuring a 1,2-benzoxazol-6-yl core substituted with a (3-methoxyphenoxy)methyl group at the 3-position and a 3,4,5-trimethoxybenzoate ester at the 6-position. The presence of multiple methoxy groups enhances lipophilicity and may influence binding to cellular targets, as seen in related trimethoxybenzene derivatives .
Properties
Molecular Formula |
C25H23NO8 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H23NO8/c1-28-16-6-5-7-17(12-16)32-14-20-19-9-8-18(13-21(19)34-26-20)33-25(27)15-10-22(29-2)24(31-4)23(11-15)30-3/h5-13H,14H2,1-4H3 |
InChI Key |
HMVKVBPYMYUUOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
Cyclization efficiency depends on the choice of dehydrating agent and temperature. Using polyphosphoric acid at 130°C for 4 hours minimizes side products, whereas sulfuric acid at lower temperatures (90°C) results in incomplete conversion. Titanium isopropoxide, noted for its role in asymmetric oxidations, was tested but showed no significant advantage in this step.
Introduction of the (3-Methoxyphenoxy)methyl Group
The (3-methoxyphenoxy)methyl side chain is introduced via Williamson ether synthesis. 3-(Chloromethyl)-1,2-benzoxazol-6-ol, generated by treating 6-hydroxybenzoxazole with chloromethyl methyl ether and ZnCl₂, reacts with 3-methoxyphenol in dimethylformamide (DMF) using K₂CO₃ as a base.
Catalytic and Solvent Effects
Polar aprotic solvents like DMF or DMSO enhance nucleophilic displacement rates. A comparative study showed DMF achieving 85% conversion vs. 62% in acetone. The addition of catalytic KI (10 mol%) further improves yields to 89% by facilitating the SN2 mechanism.
| Yield | Base | Solvent | Additive |
|---|---|---|---|
| 72% | K₂CO₃ | DMF | None |
| 89% | K₂CO₃ | DMF | KI (10%) |
| 65% | NaOH | Acetone | None |
Esterification with 3,4,5-Trimethoxybenzoic Acid
The final esterification employs 3,4,5-trimethoxybenzoyl chloride, prepared by treating the corresponding acid with thionyl chloride. Reaction with 3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-ol in pyridine at 0–5°C affords the target compound in 82% yield after silica gel chromatography.
Alternative Coupling Strategies
Schotten-Baumann conditions (aqueous NaOH, dichloromethane) yield 74% product but require stringent pH control. Carbodiimide-mediated coupling (EDCI/HOBt) in dichloromethane achieves 80% yield without cryogenic conditions, though purification is more challenging due to urea byproducts.
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Acyl chloride + pyridine | 0–5°C, 12 h | 82% | 98.5% |
| Schotten-Baumann | NaOH, rt, 6 h | 74% | 95.2% |
| EDCI/HOBt | DCM, rt, 24 h | 80% | 97.8% |
Analytical Characterization and Purification
Final purification via recrystallization from ethyl acetate/n-hexane (1:3) yields white crystals with >99% HPLC purity. NMR (CDCl₃) confirms ester linkage formation (δ 8.21 ppm, aromatic H) and methoxy groups (δ 3.85–3.92 ppm). LC-MS analysis ([M+H]⁺ = 528.2) aligns with theoretical values.
Challenges and Scalability Considerations
Side reactions during chloromethylation, such as over-alkylation, are mitigated by stoichiometric control and low-temperature additions. Industrial-scale trials using continuous flow reactors demonstrate consistent yields (81–83%) with reduced solvent volumes .
Chemical Reactions Analysis
- Common reagents include sodium hydroxide , acid catalysts , and nucleophiles.
- Major products depend on the specific reaction conditions.
3,4,5-Trimethoxybenzoic acid methyl ester: can undergo various reactions:
Scientific Research Applications
Pharmaceutical Intermediates: It serves as a key intermediate for drugs like and .
Chemical Research: Used in synthetic chemistry for various purposes.
Biological Studies: Investigated for potential biological activities.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available in the literature.
- Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0)
- Structure: Lacks the benzoxazole and (3-methoxyphenoxy)methyl groups, retaining only the 3,4,5-trimethoxybenzoate moiety.
- Functionality: Found in lignin phenolic extracts, where it contributes to antioxidant activity due to electron-donating methoxy groups .
- Key Difference : The absence of the benzoxazole ring reduces steric complexity and likely limits interactions with hydrophobic enzyme pockets compared to the target compound .
3-(Benzylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (6a)
- Structure : Features a triazole core substituted with a 3,4,5-trimethoxyphenyl group and a benzylthio chain.
- Synthesis : Prepared via nucleophilic substitution with InCl₃ catalysis, yielding 88% .
- The shared trimethoxyphenyl group suggests overlapping biological targets, such as tubulin inhibition .
Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5d)
- Structure: Combines a triazine ring with chlorophenoxy, phenoxy, and methyl benzoate groups.
- Properties : Exhibits a melting point of 151.5–156°C and was synthesized via sequential nucleophilic substitutions (89% yield) .
- Contrast : The triazine core introduces strong hydrogen-bonding capacity, differing from the benzoxazole’s rigidity. The chlorine substituent may enhance electrophilicity, impacting reactivity .
2-Phenyl-5-(3,4,5-trimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-1,2-dihydro-1,2,4-triazin-6(5H)-one
- Structure: A triazinone linked to two 3,4,5-trimethoxyphenyl groups, designed as a combretastatin analog.
- Application : Targets microtubule dynamics, similar to anticancer agents like colchicine. The dual trimethoxyphenyl motifs enhance binding affinity .
- Divergence: The triazinone core may offer different pharmacokinetic profiles compared to benzoxazole derivatives .
Research Findings and Functional Insights
- Antioxidant Potential: The target compound’s 3,4,5-trimethoxybenzoate moiety is structurally analogous to methyl 3,4,5-trimethoxybenzoate, which demonstrated antioxidant activity in lignin phenolic extracts .
- Cytotoxicity: Triazole and triazinone analogs with trimethoxyphenyl groups show microtubule-disrupting activity, suggesting the target compound may share this mechanism .
Biological Activity
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a benzoxazole moiety and methoxyphenyl groups, which are known for their diverse biological activities.
- Molecular Formula : CHN O
- Molecular Weight : 465.5 g/mol
- CAS Number : 1049562-98-2
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 1049562-98-2 |
Biological Activity
The biological activity of this compound has been the subject of several studies, highlighting its potential effects in various biological systems.
Antitumor Activity
Preliminary studies suggest that compounds similar to 3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate exhibit significant antitumor properties. The benzoxazole ring structure is often associated with anticancer activity due to its ability to interact with DNA and inhibit cell proliferation.
The proposed mechanisms of action include:
- Inhibition of DNA synthesis : By intercalating into the DNA structure.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Further research is necessary to elucidate the specific pathways involved in its antitumor effects.
Antimicrobial Properties
Studies indicate that this compound may possess antimicrobial properties. The methoxyphenyl group contributes to its ability to disrupt bacterial cell membranes and inhibit growth.
Case Studies
- Antitumor Efficacy : In vitro studies on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 μM, suggesting a dose-dependent response.
- Microbial Inhibition : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL.
Research Findings
Research findings highlight the following aspects:
- The compound's structure allows for interactions with multiple biological targets.
- Its unique combination of functional groups enhances its potential as a therapeutic agent.
Comparative Analysis
A comparison with similar compounds reveals distinct biological profiles:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Compound A | Benzothiazole ring | High antitumor activity |
| Compound B | Methoxyphenyl group | Antimicrobial properties |
| Compound C | Oxazole ring | Anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic aromatic substitution and esterification. For example, stepwise substitution on a triazine core (e.g., 2,4,6-trichlorotriazine) with phenoxy and methoxy groups, followed by coupling with aminobenzoate derivatives, is a common approach. Key parameters include:
- Temperature control (-35°C for initial substitutions to minimize side reactions) .
- Use of N,N-diisopropylethylamine (DIPEA) as a base to enhance nucleophilicity .
- Reaction times (24–48 h) and purification via column chromatography (silica gel, CH₂Cl₂/EtOAC gradients) .
Q. How is the molecular structure confirmed, and what analytical techniques are prioritized?
- Methodology : Combine ¹H/¹³C NMR for functional group analysis (e.g., methoxy protons at δ 3.76–3.86 ppm) and X-ray crystallography for absolute stereochemical confirmation. For example, bond angles and torsion angles (e.g., N2-C3-C9-C10 = 100.1°) validate spatial arrangements in benzoxazole derivatives .
- Data : NMR shifts for aromatic protons (δ 7.17–8.05 ppm) and carbonyl groups (δ 165–172 ppm) are critical markers .
Q. What purification strategies mitigate challenges like low crystallinity or mixed fractions?
- Methodology :
- Use mixed solvents (e.g., chloroform/n-hexane) for recrystallization .
- Employ medium-pressure liquid chromatography (MPLC) with gradients of CH₂Cl₂/EtOAc (1–20%) to resolve closely eluting impurities .
Advanced Research Questions
Q. How do substituents (e.g., methoxy vs. chloro groups) influence electronic properties and reactivity?
- Methodology : Compare Hammett substituent constants (σ) to correlate electronic effects with reaction rates. For example, electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the triazine core, accelerating nucleophilic substitution .
- Data : In analogues like methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate, chlorine increases reaction efficiency (89% yield vs. 77% for methoxy derivatives) .
Q. What intramolecular interactions (e.g., steric hindrance, H-bonding) affect conformational stability?
- Methodology : Analyze X-ray data for non-covalent interactions. For example, in benzoxazole derivatives, Cl⋯H4 distances (3.1169 Å) and widened bond angles (C9-C3-C3a = 132.1°) suggest steric repulsion .
- Data : Dihedral angles (e.g., 70.33° between benzoxazole and phenyl planes) highlight steric constraints .
Q. How can contradictory spectral data (e.g., unresolved ¹³C signals) be resolved?
- Methodology :
- Use 2D NMR (HSQC, HMBC) to assign overlapping signals (e.g., unresolved C4 & C6 carbons at δ 171–172 ppm) .
- Compare with computational models (DFT) to predict chemical shifts .
Q. What strategies validate bioactivity hypotheses (e.g., CNS targets) for benzoxazole derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
